6-Bromo-2-methoxypyridin-3-amine
Overview
Description
6-Bromo-2-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 . It is a solid substance and is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 6th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .Physical and Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a dark place under an inert atmosphere .Scientific Research Applications
Structural Characterization and Protonation Sites
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its variants have been synthesized and structurally characterized, highlighting different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).
Aminations and Reaction Mechanisms
- The amination of bromo-derivatives of pyridines, involving intermediates like pyridyne, has been explored, showing various reaction mechanisms and product formations (Pieterse & Hertog, 2010).
- Investigations into the rearrangements during aminations of halopyridines suggest a mechanism involving pyridyne as an intermediate (Pieterse & Hertog, 2010).
Nitration and Directive Influence
- Studies on the nitration of pyridine N-oxide derivatives have revealed specific product formations, emphasizing the directive influence of functional groups (Hertog et al., 2010).
Synthesis of Derivatives and Compounds
- Efficient synthesis methods for bromo-methoxypyridine derivatives, potentially useful in medicinal chemistry, have been developed (Hirokawa et al., 2000).
- New protocols for the nucleophilic amination of methoxypyridines using sodium hydride-iodide composites have been introduced (Pang et al., 2018).
Catalysis and Cross-Coupling Reactions
- Palladium-Xantphos complex has been used to catalyze the selective amination of polyhalopyridines, showing high yield and chemoselectivity (Ji et al., 2003).
Process Development in Medicinal Chemistry
- An efficient route to synthesize topical antiandrogens involving aminopyridines has been described, showcasing the application of these compounds in drug development (Daver et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray; wearing protective gloves and eye protection; and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
6-bromo-2-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYYOLSYNEVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441399 | |
Record name | 6-Bromo-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-18-2 | |
Record name | 6-Bromo-2-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromo-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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